Cas no 866846-15-3 (4-(azepan-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)quinoline)

4-(Azepan-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)quinoline is a fluorinated quinoline derivative featuring an azepane ring and a toluenesulfonyl group, which contribute to its unique chemical properties. This compound is of interest in medicinal chemistry due to its potential as a scaffold for drug discovery, particularly in targeting enzymes or receptors where quinoline-based structures are active. The fluorine substitution enhances metabolic stability and binding affinity, while the sulfonyl group may improve solubility and selectivity. Its well-defined structure allows for precise modifications, making it a valuable intermediate in the synthesis of biologically active molecules. Suitable for research applications, it offers a balance of reactivity and stability under controlled conditions.
4-(azepan-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)quinoline structure
866846-15-3 structure
Product Name:4-(azepan-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)quinoline
CAS No:866846-15-3
MF:C22H23FN2O2S
MW:398.493627786636
CID:5919499
PubChem ID:5640116
Update Time:2025-06-08

4-(azepan-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)quinoline Chemical and Physical Properties

Names and Identifiers

    • Quinoline, 6-fluoro-4-(hexahydro-1H-azepin-1-yl)-3-[(4-methylphenyl)sulfonyl]-
    • 4-(azepan-1-yl)-6-fluoro-3-tosylquinoline
    • SCHEMBL8238645
    • 866846-15-3
    • 4-(AZEPAN-1-YL)-6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLINE
    • F1605-1136
    • AKOS001858081
    • 4-(azepan-1-yl)-6-fluoro-3-(4-methylphenyl)sulfonylquinoline
    • 4-(azepan-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)quinoline
    • Inchi: 1S/C22H23FN2O2S/c1-16-6-9-18(10-7-16)28(26,27)21-15-24-20-11-8-17(23)14-19(20)22(21)25-12-4-2-3-5-13-25/h6-11,14-15H,2-5,12-13H2,1H3
    • InChI Key: JSYNSODJKFQBHO-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC(F)=CC=2)C(N2CCCCCC2)=C(S(C2=CC=C(C)C=C2)(=O)=O)C=1

Computed Properties

  • Exact Mass: 398.14642732g/mol
  • Monoisotopic Mass: 398.14642732g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 3
  • Complexity: 607
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 58.6Ų

Experimental Properties

  • Density: 1.262±0.06 g/cm3(Predicted)
  • Boiling Point: 593.6±50.0 °C(Predicted)
  • pka: 6.53±0.50(Predicted)

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4-(azepan-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)quinoline Related Literature

Additional information on 4-(azepan-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)quinoline

Introduction to 4-(Azepan-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)quinoline (CAS No. 866846-15-3)

4-(Azepan-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)quinoline (CAS No. 866846-15-3) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This introduction aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, pharmacological properties, and recent research findings.

The chemical structure of 4-(azepan-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)quinoline is composed of a quinoline core, a fluorine substituent at the 6-position, an azepane ring at the 4-position, and a 4-methylbenzenesulfonyl group at the 3-position. The quinoline scaffold is a well-known privileged structure in medicinal chemistry due to its ability to interact with various biological targets. The presence of the fluorine atom and the azepane ring enhances the lipophilicity and metabolic stability of the compound, while the 4-methylbenzenesulfonyl group confers additional functional properties.

The synthesis of 4-(azepan-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)quinoline typically involves a multi-step process. One common approach is to start with a substituted aniline derivative, which undergoes a series of reactions including condensation, cyclization, and substitution to form the desired quinoline structure. The introduction of the azepane ring can be achieved through reductive amination or other coupling reactions. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound, making it more accessible for research and development purposes.

In terms of pharmacological properties, 4-(azepan-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)quinoline has demonstrated significant activity in several biological assays. Studies have shown that it exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, it has been found to have neuroprotective properties, potentially due to its ability to modulate ion channels and receptors involved in neuronal function. These properties make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Recent research has also explored the potential of 4-(azepan-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)quinoline as an anticancer agent. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including those derived from breast cancer, lung cancer, and colorectal cancer. The mechanism of action appears to involve the inhibition of key signaling pathways such as PI3K/AKT and MAPK/ERK, which are often dysregulated in cancer cells. These findings suggest that this compound could be further developed into a novel therapeutic agent for cancer treatment.

The safety profile of 4-(azepan-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)quinoline has been evaluated in preclinical studies using animal models. These studies have generally shown favorable results with no significant toxicity observed at therapeutic doses. However, further investigations are needed to fully understand its long-term safety and potential side effects in humans.

In conclusion, 4-(azepan-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)quinoline (CAS No. 866846-15-3) is a promising compound with diverse biological activities that warrant further exploration. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for drug development in various therapeutic areas. Ongoing research efforts are expected to uncover new applications and optimize its therapeutic potential.

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